4-Ethynylbenzene-1,2-diamine

Description

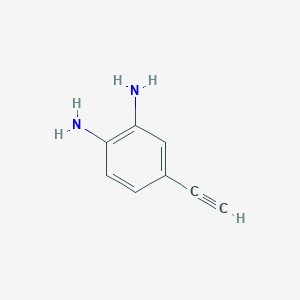

Structure

2D Structure

Properties

IUPAC Name |

4-ethynylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWLSKLYZINFNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58297-31-7 | |

| Record name | 4-ETHYNYL-1,2-BENZENEDIAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Protocols for 4 Ethynylbenzene 1,2 Diamine and Its Derivatives

Direct Synthetic Routes to 4-Ethynylbenzene-1,2-diamine

Direct synthetic routes to this compound often necessitate the use of protective groups to prevent unwanted side reactions involving the highly reactive amino and ethynyl (B1212043) functionalities. Careful selection of precursors and a sequence of chemical transformations are crucial for the successful synthesis of the target molecule.

Protective Group Strategies for the Ethynyl Moiety (e.g., tert-Butyloxycarbonyl (BOC) Protection)

The reactivity of the terminal alkyne in this compound requires the use of a temporary protecting group during synthesis to prevent its participation in undesired reactions. The tert-Butyloxycarbonyl (BOC) group is a commonly employed protective group for amines due to its stability in various reaction conditions and its ease of removal under acidic conditions. researchgate.netorganic-chemistry.org While less common for direct protection of the ethynyl C-H bond, silyl (B83357) protecting groups such as trimethylsilyl (B98337) (TMS) are frequently used for the ethynyl moiety itself.

A plausible synthetic strategy would involve the protection of the amino groups of a suitable precursor, followed by the introduction of the protected ethynyl group, and concluding with the removal of all protecting groups. The selective deprotection of different protecting groups is a key consideration in such a multi-step synthesis. nih.gov

Table 1: Common Protecting Groups in the Synthesis of Substituted Phenylenediamines

| Protecting Group | Structure | Introduction Reagents | Cleavage Conditions |

| tert-Butyloxycarbonyl (BOC) | -C(O)OC(CH₃)₃ | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), base | Acidic conditions (e.g., TFA, HCl) nih.govsemanticscholar.org |

| Trimethylsilyl (TMS) | -Si(CH₃)₃ | Chlorotrimethylsilane, base | Fluoride sources (e.g., TBAF), mild acid or base gelest.comharvard.edu |

Precursor Selection and Chemical Transformations (e.g., from 1,2-Diamine-4-iodobenzene)

A key precursor for the synthesis of this compound is 4-iodo-1,2-phenylenediamine. This compound provides a handle for the introduction of the ethynyl group via cross-coupling reactions. The synthesis of this precursor can be achieved from commercially available starting materials through nitration and reduction sequences.

The general synthetic sequence would involve:

Protection of the amino groups of 4-iodo-1,2-phenylenediamine, for example, using (Boc)₂O. researchgate.netorganic-chemistry.org

Introduction of the ethynyl group , often in a protected form like ethynyltrimethylsilane, via a cross-coupling reaction.

Deprotection of both the ethynyl and amino groups to yield the final product.

Metal-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are particularly well-suited for the synthesis of aryl alkynes.

Sonogashira Coupling Applications in Aryl Ethynylbenzene Synthesis

The Sonogashira coupling is a widely used reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.org

In the context of synthesizing this compound, a Sonogashira coupling would be employed to couple an appropriately protected 4-halo-1,2-phenylenediamine (preferably 4-iodo-1,2-phenylenediamine for higher reactivity) with a protected alkyne such as trimethylsilylacetylene. wikipedia.orgresearchgate.net The reaction conditions are generally mild, making it compatible with a variety of functional groups, provided that the amino groups are adequately protected.

Table 2: Typical Reaction Conditions for Sonogashira Coupling

| Component | Example | Purpose |

| Aryl Halide | N,N'-Di-BOC-4-iodo-1,2-phenylenediamine | Electrophilic partner |

| Alkyne | Ethynyltrimethylsilane | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyst for C-C bond formation libretexts.org |

| Copper(I) Co-catalyst | CuI | Co-catalyst, facilitates alkyne activation libretexts.org |

| Base | Triethylamine, Diisopropylamine | Neutralizes HX by-product, solvent libretexts.org |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction medium |

Following the coupling reaction, the removal of the protecting groups (e.g., BOC and TMS) would yield the desired this compound. nih.govsemanticscholar.orggelest.com

Regioselective Functionalization Techniques for Related Scaffolds

The presence of two amino groups and an ethynyl group on the benzene (B151609) ring opens up possibilities for regioselective functionalization. The inherent electronic properties of these substituents direct the position of further electrophilic or nucleophilic attack. For instance, the amino groups are ortho-, para-directing and activating for electrophilic aromatic substitution, while the ethynyl group is a meta-directing deactivator.

Selective functionalization can also be achieved by differentiating the two amino groups. For example, mono-protection of the diamine allows for the selective reaction at the unprotected amino group. researchgate.netorganic-chemistry.org

Advanced Chemical Synthesis Protocols for Derivatization

The 1,2-diamine functionality in this compound is a versatile handle for the synthesis of a wide range of derivatives, most notably heterocyclic compounds. A prominent example is the condensation with aldehydes or carboxylic acids to form substituted benzimidazoles. organic-chemistry.orgniscpr.res.inmdpi.comctppc.org This reaction is a cornerstone in medicinal chemistry due to the prevalence of the benzimidazole (B57391) scaffold in biologically active molecules. organic-chemistry.orgniscpr.res.inmdpi.comctppc.org

The reaction with various aldehydes in the presence of a catalyst can lead to the formation of 2-substituted benzimidazoles. niscpr.res.in The choice of aldehyde and reaction conditions can be tuned to achieve a diverse library of derivatives. Furthermore, the ethynyl group can undergo a variety of transformations, including cycloaddition reactions and further cross-coupling reactions, to generate more complex molecular architectures.

Table 3: Common Derivatization Reactions of o-Phenylenediamines

| Reagent | Product Type | Significance |

| Aldehydes | 2-Substituted Benzimidazoles | Core structure in many pharmaceuticals organic-chemistry.orgniscpr.res.inmdpi.comctppc.org |

| Carboxylic Acids | 2-Substituted Benzimidazoles | Access to a wide range of functionalized heterocycles niscpr.res.in |

| 1,2-Dicarbonyls | Quinoxalines | Important class of nitrogen-containing heterocycles |

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules. nih.gov this compound is an exceptionally versatile building block for MCRs due to its distinct and reactive functional groups: the ortho-diamine moiety and the terminal alkyne. These groups can participate in a variety of bond-forming processes, leading to the rapid construction of diverse heterocyclic scaffolds, which are prevalent in pharmaceuticals and functional materials. nih.gov

The ortho-diamine functionality is a classic precursor for the formation of various nitrogen-containing heterocycles. In an MCR setting, it can react with two electrophilic centers to form five-, six-, or seven-membered rings. For instance, a three-component reaction between this compound, an aldehyde, and a β-ketoester can lead to the synthesis of benzodiazepine (B76468) derivatives, a privileged scaffold in medicinal chemistry.

The ethynyl group provides another reactive site for MCRs, often through transition-metal catalysis. windows.net Palladium- and copper-catalyzed reactions, such as the Sonogashira coupling, can be integrated into MCR sequences. mdpi.com For example, an MCR could be designed where the ethynyl group first undergoes a coupling reaction to form a more complex alkyne intermediate in situ. This intermediate can then undergo a subsequent cyclization with other components. A potential pathway involves the palladium-catalyzed coupling of this compound with an acid chloride and a third component, leading to a reactive alkynone that subsequently condenses with the diamine moiety to form a complex heterocyclic system in a one-pot process. mdpi.com

The combination of these two functionalities allows for sequential or domino MCRs, generating significant molecular complexity from simple starting materials. The table below outlines several potential MCR pathways utilizing a substrate like this compound.

| MCR Type | Reactants Involving the Diamine/Alkyne | Potential Heterocyclic Product | Key Features |

| Povarov Reaction | Diamine (as part of an aniline (B41778) derivative), Aldehyde, Alkene | Tetrahydroquinoline | Aza-Diels-Alder reaction for constructing nitrogen-containing fused rings. |

| Ugi Reaction | Diamine (as the amine component), Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino Amide Adduct | Highly versatile for creating peptide-like structures with potential for post-MCR cyclization. nih.govmdpi.com |

| Groebke-Blackburn-Bienaymé | Diamine (as an amino-azine), Aldehyde, Isocyanide | Imidazo[1,2-a]pyridine | Efficient three-component synthesis of fused imidazole (B134444) derivatives. |

| Transition Metal-Catalyzed MCR | This compound, Aryl Halide, CO, Amine | Substituted Quinazolinone | A four-component reaction involving carbonylative Sonogashira coupling followed by intramolecular cyclization. diva-portal.org |

| Doebner Reaction | This compound, Aldehyde, Pyruvic Acid | Substituted Quinoline-4-carboxylic acid | A classic MCR for the synthesis of quinolines. nih.gov |

These MCR strategies highlight the potential of this compound as a powerful building block in diversity-oriented synthesis. mdpi.com By carefully selecting the reaction partners and conditions, a vast array of complex and functionally rich heterocyclic compounds can be accessed efficiently.

Reactivity and Reaction Mechanisms of 4 Ethynylbenzene 1,2 Diamine

Ortho-Diamine Reactivity Profiles

The adjacent amine groups (-NH₂) in the 1 and 2 positions of the benzene (B151609) ring exhibit a rich and well-established reaction profile, primarily characterized by condensation reactions to form fused heterocyclic systems.

Condensation Reactions for Heterocyclic Annulation

The dual nucleophilicity of the 1,2-diamine functionality is highly effective for synthesizing various heterocyclic compounds through cyclization. These reactions typically involve the reaction of the diamine with a compound containing two electrophilic centers, leading to the formation of a new ring.

A hallmark reaction of o-phenylenediamines, including 4-Ethynylbenzene-1,2-diamine, is their condensation with 1,2-dicarbonyl compounds to yield quinoxaline (B1680401) derivatives. Quinoxalines are a class of benzopyrazines comprising a benzene ring fused to a pyrazine (B50134) ring. This reaction is a well-established and efficient method for creating these heterocyclic frameworks, which are significant in pharmaceuticals and advanced materials.

The general mechanism involves the initial condensation of one amine group with a carbonyl moiety, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoxaline ring system. Various catalysts can be employed to facilitate this transformation under mild conditions.

| Reactant Class | Resulting Heterocycle | General Reaction Scheme |

| 1,2-Diketone (e.g., Benzil) | 2,3-Disubstituted Quinoxaline | |

| α-Hydroxy Ketone | Substituted Quinoxaline | Condensation proceeds via oxidation of the α-hydroxy ketone to a 1,2-dicarbonyl intermediate, followed by cyclization. |

The synthesis of fused imidazole (B134444) and pyrimidine (B1678525) rings from this compound can be achieved through condensation with appropriate precursors. The imidazole ring, a five-membered heterocycle, and the pyrimidine ring, a six-membered heterocycle, are core structures in many biologically active molecules.

For instance, the reaction with imidazole-4,5-dicarboxylic acid derivatives can lead to the formation of amide linkages, incorporating the imidazole moiety. The direct synthesis of fused pyrimidine systems, such as benzo interchim.frnih.govimidazo[1,2-a]pyrimidines, can be accomplished through multi-component reactions, for example, by condensing the diamine with an aldehyde and a compound like malononitrile.

The formation of a benzimidazole (B57391) ring is one of the most efficient and straightforward reactions for o-phenylenediamines. This involves the condensation of the diamine with either an aldehyde or a carboxylic acid (known as the Phillips-Ladenburg reaction).

When reacting with an aldehyde, the process typically involves the formation of a Schiff base intermediate, followed by cyclization and oxidation (often by air) to yield the 2-substituted benzimidazole. The use of various catalysts can promote this reaction, often leading to high yields and short reaction times. Similarly, condensation with carboxylic acids, often under acidic conditions and heat, produces the corresponding benzimidazole.

| Reactant Class | Resulting Heterocycle | Key Features |

| Aldehyde (R-CHO) | 2-Substituted Benzimidazole | Proceeds via a Schiff base intermediate; often requires an oxidant. |

| Carboxylic Acid (R-COOH) | 2-Substituted Benzimidazole | Known as the Phillips-Ladenburg synthesis; typically requires acid catalysis and heat. |

Nucleophilic Characteristics of Amine Functionalities

The lone pairs of electrons on the nitrogen atoms of the two amino groups make them nucleophilic. This characteristic allows them to participate in various substitution reactions, enabling further functionalization of the molecule. The amino groups can act as nucleophiles, attacking electrophilic centers to form new covalent bonds. This reactivity is fundamental to aromatic amines and is crucial for their utility in organic synthesis. For example, reactions with acyl chlorides or anhydrides lead to the formation of amide derivatives, while reactions with sulfonyl chlorides yield sulfonamides.

Ethynyl (B1212043) Group Reactivity Profiles

The terminal alkyne (ethynyl) group on this compound is a highly versatile functional group that participates in a variety of carbon-carbon bond-forming reactions, particularly those catalyzed by transition metals.

One of the most prominent reactions of terminal alkynes is the Sonogashira coupling . This cross-coupling reaction uses a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is exceptionally useful for synthesizing extended π-conjugated systems like oligo(p-phenyleneethynylene)s (OPEs) and is carried out under mild conditions. wikipedia.orgscielo.org.mx

Another key reaction is the azide-alkyne cycloaddition , a cornerstone of "click chemistry". wikipedia.orgorganic-chemistry.org This reaction involves the [3+2] cycloaddition between the alkyne and an organic azide (B81097) to form a stable 1,2,3-triazole ring. libretexts.org The copper(I)-catalyzed version (CuAAC) is highly efficient and regioselective, yielding 1,4-disubstituted triazoles. interchim.frorganic-chemistry.org A ruthenium-catalyzed variant (RuAAC) can produce the 1,5-disubstituted regioisomer. acs.orgmdpi.com These reactions are valued for their high yields, mild conditions, and tolerance of a wide range of functional groups. nih.gov

The ethynyl group can also undergo other cycloaddition reactions, such as [2+2] and [4+2] cycloadditions, with various partners, leading to the formation of diverse carbocyclic and heterocyclic systems. acs.org Furthermore, it can participate in numerous other metal-catalyzed transformations, including haloalkynylation and reactions with organoboron reagents, which allow for the introduction of additional functional groups. nih.govacs.org

| Reaction Type | Reactant Partner | Resulting Structure | Catalyst/Conditions |

| Sonogashira Coupling | Aryl/Vinyl Halide (R-X) | R-C≡C-Ar-diamine | Pd(0) catalyst, Cu(I) co-catalyst, Amine base |

| CuAAC (Click Chemistry) | Azide (R-N₃) | 1,4-Disubstituted 1,2,3-triazole | Cu(I) source (e.g., CuSO₄/Na-Ascorbate) |

| RuAAC (Click Chemistry) | Azide (R-N₃) | 1,5-Disubstituted 1,2,3-triazole | Ru catalyst (e.g., [Cp*RuCl]₄) |

Click Chemistry Adaptations (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne functionality of this compound makes it an ideal substrate for "click chemistry," a concept that describes reactions that are modular, high-yielding, and generate only inoffensive byproducts. sigmaaldrich.com The most prominent example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). sigmaaldrich.com This reaction unites organic azides and terminal alkynes to exclusively afford 1,4-disubstituted 1,2,3-triazoles. nih.gov

The uncatalyzed version, known as the Huisgen 1,3-dipolar cycloaddition, requires elevated temperatures and typically produces a mixture of 1,4- and 1,5-regioisomers. nih.govwikipedia.org In contrast, the copper-catalyzed variant proceeds under mild, often aqueous, conditions at room temperature with high efficiency and complete regioselectivity. nih.govnih.gov The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide through a series of organometallic intermediates to form the stable triazole ring. nih.govwikipedia.org The use of a copper(II) source like copper(II) sulfate (B86663) in combination with a reducing agent such as sodium ascorbate (B8700270) is a common method to generate the active Cu(I) catalyst in situ. wikipedia.org

The reaction's robustness and orthogonality to many other functional groups allow the ethynyl group of this compound to be selectively conjugated to molecules bearing an azide group, enabling applications in materials science, bioconjugation, and medicinal chemistry. mdpi.com

Table 1: Representative Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Catalyst System | Reducing Agent | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| CuSO₄ | Sodium Ascorbate | H₂O/t-BuOH | Room Temp | >95% | wikipedia.org |

| CuI | N/A | THF, CH₃CN, etc. | Room Temp | High | wikipedia.org |

| [Cu₂(μ-Br)₂(L)]₂* | N/A | Neat or CD₃CN | Room Temp | Quantitative | nih.gov |

| Cu(II)Br₂-BTP@TMSP-nSiO₂** | Sodium Ascorbate | Ethanol/Water | 85 °C | High | mdpi.com |

*L = Functionalized NHC-based ligand **Heterogeneous catalyst

Metal-Mediated Coupling Reactions (e.g., Oxidative Homocoupling)

The terminal C(sp)-H bond of the ethynyl group in this compound is reactive in various metal-mediated coupling reactions. These transformations are fundamental in organic synthesis for the formation of carbon-carbon bonds. thieme-connect.de

One key example is the oxidative homocoupling of terminal alkynes, often referred to as the Glaser or Hay coupling. This reaction involves the use of a copper salt (e.g., CuCl or Cu(OAc)₂) and an oxidant, typically oxygen, in the presence of a base like pyridine (B92270) or TMEDA. It results in the formation of a symmetrical 1,3-diyne (diacetylene). This allows for the dimerization of this compound to create larger, conjugated systems.

Another critical reaction is the Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.org This reaction is highly versatile for creating substituted alkynes. In this context, this compound can be coupled with a wide array of functionalized aryl or vinyl halides, providing a direct route to more complex conjugated molecules.

Table 2: Common Metal-Mediated Coupling Reactions for Terminal Alkynes

| Reaction Name | Catalysts | Reagents/Conditions | Product Type |

|---|---|---|---|

| Glaser Coupling | Cu(I) salts (e.g., CuCl) | O₂, Base (Ammonia, Pyridine) | Symmetrical 1,3-Diyne |

| Hay Coupling | Cu(I) salts, TMEDA | O₂ (air) | Symmetrical 1,3-Diyne |

| Sonogashira Coupling | Pd(0) complex, Cu(I) salt | Aryl/Vinyl Halide, Amine Base | Disubstituted Alkyne |

Electrophilic and Nucleophilic Addition Mechanisms to the Alkyne Moiety

The triple bond of the ethynyl group in this compound can undergo addition reactions with both electrophiles and nucleophiles, although the former is more common for unactivated alkynes.

Electrophilic Addition: Due to its high electron density, the alkyne's π-system is nucleophilic and susceptible to attack by electrophiles. libretexts.orgslideshare.net Reactions such as hydrohalogenation (addition of HX) and halogenation (addition of X₂) proceed via mechanisms similar to those for alkenes. chemistrysteps.com The addition of an electrophile to the triple bond typically forms a vinyl cation intermediate. chemistrysteps.comyoutube.com In accordance with Markovnikov's rule, for a terminal alkyne, the initial electrophilic attack (e.g., by H⁺) occurs at the terminal carbon, leading to the more substituted vinyl cation, which is then attacked by the nucleophile (e.g., Br⁻). libretexts.orgchemistrysteps.com The addition can occur once to yield a substituted alkene or twice with excess reagent to form a geminal dihalide on the internal carbon. youtube.com Hydration of the alkyne, typically catalyzed by mercury(II) salts in acid, also follows Markovnikov's rule, initially forming an enol that rapidly tautomerizes to the more stable methyl ketone. chemistrysteps.com

Nucleophilic Addition: While less common for electron-rich alkynes, nucleophilic addition can occur, particularly if the alkyne is "activated" by a conjugated electron-withdrawing group. acs.orgnih.gov For this compound, the benzene ring itself does not strongly activate the alkyne for nucleophilic attack. However, such reactions can be forced under specific conditions or with highly reactive nucleophiles. The addition of a nucleophile to the triple bond generates a vinyl anion, which is then protonated. The regioselectivity depends on steric and electronic factors.

Table 3: Comparison of Addition Reactions to the Alkyne Moiety

| Reaction Type | Reagent | Intermediate | Product (after 1 addition) | Regioselectivity |

|---|---|---|---|---|

| Electrophilic | H-Br | Vinyl Cation | 2-Bromo-1-phenylethene derivative | Markovnikov |

| Electrophilic | Br₂ | Cyclic Bromonium Ion / Vinyl Cation | (E/Z)-1,2-Dibromo-1-phenylethene derivative | Anti-addition often favored |

| Electrophilic | H₂O, H₂SO₄, HgSO₄ | Vinyl Cation | Acetophenone derivative (via enol) | Markovnikov |

| Nucleophilic | Nu⁻ (e.g., RO⁻) | Vinyl Anion | Enol ether derivative | Varies with conditions |

Synergistic Reactivity of Ortho-Diamine and Ethynyl Functionalities

The unique structure of this compound, featuring both an ortho-diamine and a terminal ethynyl group, allows for synergistic reactivity where the two functionalities can influence each other or act in concert.

Chelation and Ligand Coordination Behavior in Organometallic Systems

The 1,2-diamine functionality on the benzene ring is a classic bidentate chelating ligand. tcichemicals.com The two nitrogen atoms can coordinate to a single metal center to form a stable five-membered ring, a structural motif known as a chelate. researchgate.net This chelation significantly enhances the stability of the resulting metal complex compared to coordination with two separate monodentate amine ligands (the chelate effect).

Benzene-1,2-diamine derivatives are known to act as effective ligands in copper-catalyzed cross-coupling reactions, stabilizing the active catalytic species. tcichemicals.comnih.gov In the case of this compound, the molecule can act as a bifunctional ligand. The diamine moiety can bind to a metal ion, creating a stable organometallic complex, while the ethynyl group remains available at the periphery for subsequent chemical transformations, such as the click or coupling reactions described previously. nih.gov This allows for the construction of complex, multifunctional coordination compounds and materials where the metal center's properties (e.g., catalytic, photophysical) can be combined with the reactivity of the alkyne.

Table 4: Chelation Properties of the 1,2-Diamine Moiety

| Metal Ion | Typical Coordination Geometry | Application of Complex |

|---|---|---|

| Copper (Cu²⁺, Cu⁺) | Square Planar, Tetrahedral | Catalysis (e.g., Ullmann, C-N coupling) |

| Palladium (Pd²⁺) | Square Planar | Cross-Coupling Catalysis |

| Platinum (Pt²⁺, Pt⁴⁺) | Square Planar, Octahedral | Luminescent Materials, Chemotherapeutics |

| Rhodium (Rh³⁺) | Octahedral | Catalysis |

Cooperative Catalysis in Organic Transformations

The juxtaposition of a Lewis basic diamine site and a reactive alkyne group within the same molecule presents opportunities for cooperative catalysis. In such a system, both functional groups play an active role in the catalytic cycle to facilitate a chemical transformation. northwestern.edu

Several catalytic scenarios can be envisioned for this compound.

Bifunctional Organocatalysis: The diamine can act as a hydrogen-bond donor or a Brønsted base to activate a substrate, bringing it into close proximity with the alkyne for a subsequent reaction. Derivatives of 1,2-benzenediamine have been successfully developed as scaffolds for bifunctional organocatalysts used in reactions like Michael additions. mdpi.comresearchgate.net

Metal-Ligand Cooperativity: The diamine can chelate a metal center, which then acts as a Lewis acid to activate a substrate. The appended alkyne could then either participate directly in an intramolecular reaction or serve as an anchor to immobilize the catalyst onto a solid support or a larger molecular assembly via a click reaction.

This integrated approach, where the ligand is not merely a spectator but an active participant in the reaction, is a powerful strategy in modern catalyst design for achieving high efficiency and selectivity in organic transformations. mdpi.com

Theoretical and Computational Investigations of 4 Ethynylbenzene 1,2 Diamine Systems

Quantum Chemical Studies

Quantum chemical methods, particularly Density Functional Theory (DFT), have proven to be invaluable tools for understanding the intrinsic properties of 4-Ethynylbenzene-1,2-diamine at the molecular level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) calculations are a cornerstone for investigating the electronic structure of molecules like this compound. rsc.org By solving the Schrödinger equation within the DFT framework, researchers can determine key properties that govern the molecule's behavior. The selection of an appropriate functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), is crucial for obtaining accurate results. nih.gov

The optimized geometric structure reveals important bond lengths and angles. For instance, the presence of the amine and ethynyl (B1212043) groups can induce slight distortions in the phenyl ring from perfect hexagonal symmetry. nih.gov Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy indicates its electron-accepting capability (electron affinity). researchgate.net For this compound, the HOMO is typically localized on the electron-rich phenylenediamine moiety, while the LUMO may have significant contributions from the ethynyl group and the benzene (B151609) ring, indicating a potential for intramolecular charge transfer upon excitation. researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic and optical properties, as well as its chemical reactivity and stability. researchgate.net DFT calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack. researchgate.net For this compound, the amine groups would be expected to be regions of negative potential, while the ethynyl proton would exhibit a more positive potential.

Table 1: Representative DFT-Calculated Electronic Properties

| Property | Representative Value | Significance |

| HOMO Energy | -5.0 to -5.5 eV | Indicates electron-donating ability of the phenylenediamine moiety. |

| LUMO Energy | -1.0 to -1.5 eV | Reflects the electron-accepting character of the ethynylbenzene system. |

| HOMO-LUMO Gap | 3.5 to 4.5 eV | Relates to electronic transitions and chemical reactivity. |

| Dipole Moment | 2.0 to 3.0 Debye | Quantifies the overall polarity of the molecule. |

Note: These values are representative and can vary depending on the specific computational method and basis set used.

Elucidation of Reaction Mechanisms and Regioselectivity (e.g., Cycloaddition Reactions)

The ethynyl group of this compound is a prime site for cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, which are powerful methods for constructing heterocyclic rings. uchile.clnih.govrsc.org DFT calculations are instrumental in elucidating the mechanisms of these reactions and predicting their regioselectivity. uchile.clnih.govnih.gov

For instance, in a 1,3-dipolar cycloaddition with an azide (B81097), two regioisomers can be formed. rsc.org Theoretical studies can map out the potential energy surface for the reaction, locating the transition states for both possible pathways. uchile.cl The relative activation energies of these transition states determine the kinetic product distribution. unimi.it A lower activation barrier indicates a more favorable reaction pathway.

Several theoretical models can be employed to rationalize the observed or predicted regioselectivity. The Frontier Molecular Orbital (FMO) theory, for example, analyzes the interactions between the HOMO of one reactant and the LUMO of the other. uchile.cl The regioselectivity is often governed by the orbital coefficients of the interacting atoms. Additionally, DFT-based reactivity indices, such as local electrophilicity and nucleophilicity, can pinpoint the most reactive sites on each molecule, providing a more quantitative prediction of the reaction outcome. researchgate.net In some cases, cycloadditions may proceed through a stepwise mechanism involving a zwitterionic or diradical intermediate, and DFT can help distinguish between concerted and stepwise pathways. nih.gov

Table 2: Example of Calculated Activation Energies for a [3+2] Cycloaddition Reaction

| Regioisomeric Transition State | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Pathway to 1,4-disubstituted triazole | 18.5 | Yes |

| Pathway to 1,5-disubstituted triazole | 20.1 | No |

Note: These are hypothetical values to illustrate the type of data obtained from DFT calculations on reaction mechanisms.

Computational Prediction of Spectroscopic Properties (e.g., Photoluminescence)

Time-dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption and emission spectra of molecules, which are related to their photoluminescent properties. rsc.org By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis absorption spectrum. nih.gov

For this compound, the calculations would likely predict electronic transitions corresponding to π-π* excitations within the aromatic system. The presence of both electron-donating amine groups and the electron-accepting ethynyl group can lead to transitions with significant charge-transfer character. rsc.org This charge-transfer nature can have a profound effect on the photophysical properties.

To predict photoluminescence, the geometry of the molecule in its first excited state is optimized. The energy difference between the optimized excited state and the ground state then corresponds to the emission energy. The difference between the absorption and emission maxima is known as the Stokes shift. TD-DFT calculations can provide valuable insights into the nature of the excited states and how structural modifications might tune the absorption and emission wavelengths, which is crucial for the design of new fluorescent materials. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical studies focus on the properties of individual molecules, molecular modeling and dynamics simulations are employed to investigate the behavior of larger systems and the processes that occur over longer timescales, such as conformational changes and self-assembly.

Conformational Landscape Analysis and Intermolecular Interactions

The this compound molecule possesses conformational flexibility, primarily related to the orientation of the amine groups. Molecular modeling techniques can be used to explore the conformational landscape and identify the most stable conformers.

In the solid state, the arrangement of molecules is dictated by a complex interplay of intermolecular interactions. rsc.org For this compound, these interactions would include hydrogen bonding involving the amine groups (N-H···N or N-H···π) and C-H···π interactions involving the ethynyl and aromatic C-H bonds with the π-system of neighboring molecules. nih.govrsc.org Computational studies, often in conjunction with experimental data from X-ray crystallography, can characterize and quantify these interactions. nih.govresearchgate.netresearchgate.net Understanding these non-covalent forces is crucial as they determine the crystal packing and can influence the material's bulk properties.

Simulation of Self-Assembly Processes in Supramolecular Architectures

The bifunctional nature of this compound, with its hydrogen-bonding amine groups and the potential for π-π stacking, makes it an interesting candidate for the formation of self-assembled supramolecular structures. researchgate.net Molecular dynamics (MD) simulations can provide a detailed, atomistic view of how these molecules might aggregate in solution or on a surface. nih.gov

In an MD simulation, a large number of molecules are placed in a simulation box, and their trajectories are calculated over time by solving Newton's equations of motion. nih.govmdpi.com These simulations can reveal the spontaneous formation of ordered structures, such as sheets, fibers, or nanotubes, driven by intermolecular forces. rsc.orgcjps.org By analyzing the simulation trajectories, researchers can understand the pathways of assembly and the structure of the resulting aggregates. cjps.org These computational models can help interpret experimental observations from techniques like atomic force microscopy and guide the design of molecules with specific self-assembly behaviors for applications in nanotechnology and materials science. researchgate.netnih.gov

Advanced Computational Methodologies

The exploration of this compound and its derivatives in various chemical applications, particularly in catalysis and materials science, is increasingly supported by advanced computational methodologies. These in-silico approaches provide profound insights into molecular structure, reactivity, and potential performance, thereby guiding experimental efforts. Predictive modeling and quantitative structure-reactivity relationship (QSRR) studies are at the forefront of these theoretical investigations, offering a framework to understand and forecast the behavior of these complex systems.

Predictive models for the catalytic efficiency and selectivity of systems involving this compound are still an emerging area of research. However, by drawing parallels from computational studies on related aromatic amines and catalytic systems, a clear theoretical framework can be established. These models typically rely on quantum chemical calculations, such as Density Functional Theory (DFT), to elucidate the electronic and geometric factors that govern catalytic cycles.

The catalytic activity of molecules like this compound is intrinsically linked to their electronic properties. The presence of the electron-donating diamine groups and the electron-withdrawing ethynyl group creates a unique electronic environment that can be fine-tuned. Predictive models would focus on several key parameters:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO gap, are critical indicators of a molecule's ability to donate or accept electrons. For a catalyst, a higher HOMO energy suggests a greater propensity to donate electrons to a substrate, while a lower LUMO energy indicates a greater ability to accept electrons. The HOMO-LUMO gap is often correlated with the chemical reactivity and stability of the catalyst.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.com For this compound, the nitrogen atoms of the diamine groups are expected to be electron-rich, making them potential sites for coordination with metal centers or for hydrogen bonding interactions, which are crucial in many catalytic processes. The ethynyl group, conversely, can act as a coordinating ligand or a reactive site for transformations.

The selectivity of a catalyst (chemoselectivity, regioselectivity, and enantioselectivity) can also be predicted using computational models. For example, by calculating the activation barriers for the formation of different products, it is possible to predict which product will be formed preferentially. In the case of this compound, which possesses multiple reactive sites, computational models can help in predicting how it will interact with other reagents and under what conditions it will lead to the desired product with high selectivity.

A hypothetical data table illustrating the kind of data generated from such predictive models is presented below. This table showcases how different substituents on the this compound scaffold might influence key electronic properties and, by extension, predicted catalytic activity.

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Relative Catalytic Activity |

| This compound | -5.20 | -1.10 | 4.10 | Moderate |

| 4-Ethynyl-5-nitrobenzene-1,2-diamine | -5.50 | -1.80 | 3.70 | High |

| 4-Ethynyl-5-methoxybenzene-1,2-diamine | -5.05 | -0.95 | 4.10 | Moderate-High |

This table is illustrative and based on general principles of electronic effects in aromatic systems.

Quantitative Structure-Reactivity Relationship (QSRR) studies represent a powerful approach to developing predictive models by establishing a mathematical correlation between the structural or physicochemical properties of a series of compounds and their reactivity. mdpi.commdpi.com While specific QSRR studies on this compound are not widely reported, the methodology can be readily applied to this class of compounds.

A typical QSRR study involves the following steps:

Dataset Compilation: A dataset of structurally related compounds, in this case, derivatives of this compound, is assembled. The reactivity of these compounds in a specific reaction (e.g., polymerization, catalysis, or a particular organic transformation) is measured experimentally.

Descriptor Calculation: A large number of molecular descriptors for each compound in the dataset are calculated using computational chemistry software. These descriptors quantify various aspects of the molecule's structure and properties. Relevant descriptors for this compound and its derivatives would likely include:

Constitutional Descriptors: Molecular weight, number of specific atom types, etc.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Geometrical Descriptors: Molecular surface area, volume, etc.

Quantum-Chemical Descriptors: HOMO/LUMO energies, dipole moment, atomic charges, and parameters derived from MEP analysis. tandfonline.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that relates the calculated descriptors (independent variables) to the observed reactivity (dependent variable). mdpi.comnih.gov

Model Validation: The predictive power of the developed QSRR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

For this compound, a QSRR study could be instrumental in understanding how substitutions on the aromatic ring or modifications to the ethynyl or amine groups affect its reactivity in polymerization processes or its efficacy as a ligand in catalysis. For instance, a QSRR model could predict the rate of polymerization for a series of substituted this compound monomers based on a set of calculated molecular descriptors.

Below is a hypothetical QSRR data table illustrating the relationship between selected molecular descriptors and a hypothetical measure of reactivity for a series of this compound derivatives.

| Derivative (Substituent at position 5) | Molecular Weight ( g/mol ) | HOMO Energy (eV) | Dipole Moment (Debye) | Observed Reactivity (Relative Rate) |

| -H | 132.16 | -5.20 | 2.5 | 1.0 |

| -NO2 | 177.16 | -5.50 | 5.8 | 2.5 |

| -OCH3 | 162.19 | -5.05 | 2.1 | 0.8 |

| -Cl | 166.61 | -5.35 | 3.2 | 1.5 |

This table is for illustrative purposes to demonstrate the structure of a QSRR dataset.

By leveraging such advanced computational methodologies, researchers can accelerate the discovery and optimization of new materials and catalysts based on the this compound scaffold, reducing the need for extensive and time-consuming experimental screening.

Advanced Research Applications and Materials Science Perspectives

Precursor in Organometallic Chemistry and Coordination Compound Design

The presence of the 1,2-diamine group on the benzene (B151609) ring allows 4-ethynylbenzene-1,2-diamine to act as an effective bidentate ligand, readily coordinating with a variety of transition metals. The appended ethynyl (B1212043) group provides a site for further reactivity, such as polymerization or attachment to surfaces, making its metal complexes highly valuable in catalysis and optoelectronics.

The synthesis of transition metal complexes with this compound often involves the chelation of the metal center by the two adjacent amino groups. A notable example is the formation of heterometallic nanoclusters, such as ultrasmall PtAu2 clusters. In one approach, the synthesis is carried out using a tert-butyloxy carbonyl (BOC) protected version of the ethynyl ligand due to the high air sensitivity of this compound. nih.gov The BOC-protected PtAu2 cluster is prepared by reacting a mononuclear Pt(II) precursor with chloro(tetrahydrothiophene)gold(I) and NaSO3CF3. nih.gov

The characterization of these complexes relies on a suite of analytical techniques to confirm their structure and properties. These methods are crucial for verifying the coordination of the diamine to the metal centers and the integrity of the ethynyl group.

Table 1: Common Characterization Techniques for Metal Complexes

| Technique | Information Obtained |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Provides details on the chemical environment of atoms, confirming ligand coordination. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies vibrational frequencies of functional groups, such as N-H and C≡C stretches, to confirm ligand binding. |

| UV-Visible Spectroscopy | Investigates the electronic transitions within the complex, providing insight into its optical properties. |

| Mass Spectrometry | Determines the mass-to-charge ratio, confirming the molecular weight and composition of the complex. |

| X-ray Crystallography | Provides a definitive three-dimensional structure of the complex in the solid state. |

These analytical methods are essential for establishing the structure-property relationships that govern the performance of these advanced materials. researchgate.netnih.govnih.gov

The 1,2-diamine functionality is a well-established ligand motif in catalysis. Benzene-1,2-diamine ligands, in particular, have been shown to coordinate with copper to catalyze a variety of C(sp²)–N and C(sp²)–O cross-coupling reactions, such as the Ullmann-type reactions. The active catalytic species is often an electron-rich anionic complex, which facilitates rapid oxidative addition even at room temperature. The design of ligands based on the this compound scaffold allows for the integration of these catalytic capabilities into larger systems or onto solid supports.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. Metal complexes of this compound can act as soluble catalysts. The electronic properties of the ligand, influenced by the ethynyl group, can be tuned to modulate the activity and selectivity of the metal center. The development of such catalysts aims to create atom-efficient transformations that proceed under mild conditions.

Heterogeneous Catalysis: For heterogeneous catalysis, the catalyst is in a different phase from the reactants, which simplifies catalyst recovery and recycling. The ethynyl group on the ligand provides a convenient handle for immobilizing the catalytically active metal complex onto a solid support, such as a polymer or silica surface. This approach combines the high selectivity of a homogeneous catalyst with the stability and reusability of a heterogeneous one. chemistryworld.com

The versatility of the diamine ligand system has been demonstrated in copper-catalyzed reactions, where it has enabled milder reaction conditions for processes like the Goldberg reaction. nih.gov

Metal complexes derived from ligands like this compound can exhibit unique photophysical properties, making them suitable for applications in luminescence sensing and optoelectronics. northwestern.edu The interaction between the metal's d-orbitals and the ligand's π-system can lead to efficient light absorption and emission.

A key application is in the development of highly sensitive luminescence sensors. For instance, PtAu2 nanoclusters stabilized by electron-rich this compound act as highly sensitive luminescence sensors for nitric oxide (NO). nih.gov This sensing capability arises from the d8-d10 heterometallic nature of the cluster, which results in distinct phosphorescence "turn-on" characteristics in the presence of NO, allowing for the detection of inflammation. nih.gov

The design of such sensors often relies on the principle of analyte-induced changes in the emission properties of the complex. This can occur through various mechanisms, including:

Photoinduced Electron Transfer (PET): The analyte interacts with the receptor part of the sensor, modulating the electron transfer process and thus "switching" the luminescence on or off.

Förster Resonance Energy Transfer (FRET): The presence of the analyte can bring two different chromophores (e.g., two different quantum dots) into close proximity, enabling energy transfer and a change in the emission spectrum. unibo.it

Ligand-to-Metal Charge Transfer (LMCT): The coordination of the analyte to the metal center can alter the energy of the charge transfer states, leading to a shift in the emission wavelength or intensity.

These luminescent metal complexes are being explored for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.orgrsc.org

Monomer and Building Block for Polymeric Architectures

The bifunctional nature of this compound, possessing both a diamine and an ethynyl group, makes it an excellent monomer for the synthesis of advanced polymers. The diamine moiety can participate in step-growth polymerization to form polymers like polyimides and polyamides, while the ethynyl group can undergo addition polymerization or cross-linking reactions.

High-performance polymers are sought after for their excellent thermal stability, mechanical strength, and chemical resistance. Polyamides and polyimides are two important classes of such materials. ntu.edu.twncl.res.in The incorporation of the rigid, aromatic structure of this compound into the polymer backbone is expected to enhance these properties.

Polymerization of Polyamides: Polyamides are typically synthesized through the polycondensation reaction of a diamine with a diacid chloride. Using this compound as the monomer, novel polyamides can be prepared. The polymerization is often carried out at low temperatures in a polar aprotic solvent like N,N-dimethylformamide (DMF). The resulting polymers often exhibit good solubility in a range of organic solvents. scielo.br

Table 2: General Polyamide Synthesis

| Reactants | Reaction Type | Key Bond Formed |

|---|

Polymerization of Polyimides: The synthesis of polyimides commonly follows a two-step process. vt.edu

Poly(amic acid) formation: A dianhydride is reacted with a diamine (like this compound) at ambient temperature in a dipolar aprotic solvent such as N,N-dimethylacetamide (DMAc) to form a soluble poly(amic acid) precursor. vt.edu

Imidization: The poly(amic acid) is then converted to the final polyimide through thermal or chemical cyclization, which eliminates water and forms the stable imide ring. vt.edu

The presence of the ethynyl side group on the polymer backbone provides a site for post-polymerization modification or cross-linking upon heating, which can further improve the thermal and mechanical properties of the final material.

Conjugated polymers are characterized by a backbone of alternating single and double or triple bonds, which allows for the delocalization of π-electrons. This electronic structure imparts them with interesting optical and electronic properties, making them suitable for applications in organic electronics. Arenes with multiple terminal ethynyl groups are excellent building blocks for such polymers. researchgate.net

This compound can serve as a monomer in the synthesis of conjugated polymer networks. The ethynyl group can participate in polymerization reactions, while the diamine can be used to form other linkages or be derivatized to tune the polymer's properties. One effective method for polymerizing diethynylarenes is through coordination polymerization using Rh(I) catalysts. researchgate.net This chain-growth polymerization method can produce polyacetylene-type networks where conjugated polyene chains are cross-linked by arylene units. researchgate.net

Another strategy is the Sonogashira coupling reaction, which is widely used to create polymers with alternating donor-acceptor units by coupling terminal alkynes with aryl halides. mdpi.com This allows for precise control over the polymer's electronic band gap. The Horner-Wadsworth-Emmons reaction is another powerful tool for synthesizing vinylene-linked two-dimensional conjugated polymers, which exhibit superior electronic conjugation. nih.gov The resulting networks are often microporous and possess high surface areas, making them potentially useful in applications such as gas storage and separation. researchgate.net

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| tert-butyloxy carbonyl (BOC) |

| Chloro(tetrahydrothiophene)gold(I) |

| Nitric oxide |

| N,N-dimethylformamide (DMF) |

| N,N-dimethylacetamide (DMAc) |

Supramolecular Chemistry and Self-Assembly Phenomena

The structure of this compound is rich with features that drive molecular recognition and self-assembly. The two adjacent amine groups can act as hydrogen bond donors, while the nitrogen lone pairs can act as acceptors. The aromatic ring and the ethynyl group provide regions of π-electron density, facilitating π-π stacking and C-H···π interactions. These non-covalent interactions are the fundamental forces that govern the assembly of molecules into larger, ordered supramolecular structures. The interplay between hydrogen bonding and π-stacking can direct the hierarchical assembly of the molecule into well-defined one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional architectures in the solid state.

The principles of molecular recognition also allow for the integration of this compound into host-guest systems. The molecule itself could act as a guest, encapsulated within the hydrophobic cavity of a larger host molecule like a cyclodextrin or a calixarene, with its functional groups available for further reaction.

Conversely, it serves as a valuable building block for constructing larger host structures, particularly dendrimers. Dendrimers are perfectly branched, monodisperse macromolecules with a central core. The diamine functionality is analogous to the ethylene diamine core used in the synthesis of poly(amidoamine) (PAMAM) dendrimers, one of the most well-studied dendrimer families. Through a divergent synthesis approach, this compound could be reacted iteratively with monomers like methyl acrylate and another diamine to build successive generations of a dendrimer. The ethynyl groups would then populate the periphery of the dendrimer, creating a multifunctional scaffold for attaching imaging agents, drugs, or catalysts.

Chemical Probe Development and Advanced Diagnostic Research

o-Phenylenediamine (OPD) and its derivatives are widely used as precursors for fluorescent and colorimetric sensors. chemicalbook.com The core principle often involves the reaction of the diamine moiety to form a new heterocyclic system with distinct photophysical properties. For example, OPD can be oxidized by various analytes, including certain metal ions and reactive oxygen species, to produce the highly fluorescent compound 2,3-diaminophenazine. nih.gov This transformation from a non-fluorescent precursor to a fluorescent product forms the basis of "turn-on" sensors.

This compound is an ideal candidate for developing such probes. The diamine portion can act as the reactive site for analyte detection, while the ethynyl group offers a handle for conjugation to biomolecules or for tuning the probe's solubility and electronic properties. Another advanced strategy involves coupling the diamine to a known fluorophore. In this design, the diamine acts as a photoinduced electron transfer (PET) quencher, rendering the probe non-fluorescent. Upon reaction with a specific analyte (e.g., nitric oxide, which converts the diamine to a benzotriazole), the PET process is inhibited, and fluorescence is restored. rsc.org

The table below summarizes sensing mechanisms involving o-phenylenediamine derivatives.

| Sensing Mechanism | Target Analyte Class | Signal Transduction | Role of o-Phenylenediamine | Reference |

|---|---|---|---|---|

| Oxidative Cyclization | Metal Ions (e.g., Cu²⁺, Ce⁴⁺), H₂O₂ | Colorimetric/Fluorometric "Turn-On" | Forms fluorescent 2,3-diaminophenazine | nih.govnih.gov |

| Condensation Reaction | α-Dicarbonyl compounds | Formation of fluorescent quinoxaline (B1680401) | Heterocycle precursor | nih.gov |

| Photoinduced Electron Transfer (PET) | Nitrosating species (e.g., NO) | Fluorometric "Turn-On" | Acts as a fluorescence quencher until reacted | rsc.org |

Applications in Fine Chemical Synthesis

Beyond materials science, this compound is a valuable intermediate in fine chemical synthesis. The o-phenylenediamine core is a precursor to important heterocyclic structures like benzimidazoles and quinoxalines, which are prevalent scaffolds in pharmaceuticals and functional organic materials. nih.govnih.govmdpi.comorganic-chemistry.orgencyclopedia.pub

Quinoxaline Synthesis : The condensation of this compound with various 1,2-dicarbonyl compounds provides a direct route to 6-ethynyl-substituted quinoxalines. nih.govijrar.org These products are themselves versatile intermediates, where the ethynyl group can be further elaborated.

Benzimidazole (B57391) Synthesis : Reaction with aldehydes or carboxylic acids yields 5-ethynyl-substituted benzimidazoles. nih.govresearchgate.net Benzimidazoles are a critical class of compounds with a wide range of biological activities.

Cross-Coupling Reactions : The terminal alkyne is readily functionalized via palladium- and copper-catalyzed cross-coupling reactions. The Sonogashira coupling, for instance, allows for the attachment of various aryl or vinyl groups, extending the π-conjugated system of the molecule. nih.govwikipedia.org This is a powerful method for synthesizing precursors for organic electronics and advanced dyes. sci-hub.se

The dual reactivity of this compound allows for the synthesis of complex, multifunctional molecules through sequential, selective reactions, making it a highly strategic component in the synthetic chemist's toolbox. researchgate.net

Role as an Intermediate in the Production of Dyes and Pigments

The presence of the 1,2-diamine functionality in this compound makes it a suitable precursor for the synthesis of certain types of dyes, particularly those based on heterocyclic structures. The two adjacent amino groups can readily undergo condensation reactions with various reagents to form stable heterocyclic rings, which can then be further functionalized to produce chromophores.

One of the primary applications of o-phenylenediamines, such as this compound, in dye chemistry is in the synthesis of azo dyes. The process involves diazotization of one of the amino groups to form a diazonium salt. This reactive intermediate is then coupled with an electron-rich aromatic compound, known as a coupling component, to form an azo compound, which is characterized by the -N=N- functional group that acts as a chromophore. The specific shade of the resulting dye is influenced by the molecular structure of both the diamine and the coupling component.

While direct synthesis of commercial dyes from this compound is not widely documented in mainstream literature, its structural motifs are found in more complex heterocyclic dyes. The diamine moiety can be used to construct heterocyclic systems like benzimidazoles, which can then be incorporated into larger dye structures. The ethynyl group offers a site for further modification, allowing for the tuning of the dye's properties, such as its absorption spectrum, solubility, and fastness. For instance, the ethynyl group can be used to attach the chromophore to a polymer backbone or another molecule through reactions like Sonogashira coupling or click chemistry.

Table 1: Potential Dye Classes Derivable from this compound

| Dye Class | Synthetic Pathway | Key Functional Group Utilized | Potential Properties |

| Azo Dyes | Diazotization and Azo Coupling | Amino Groups | Wide range of colors, potential for high fastness |

| Benzimidazole Dyes | Condensation with Aldehydes or Carboxylic Acids | 1,2-Diamine | Fluorescent, good thermal stability |

| Polymeric Dyes | Polymerization via Ethynyl Group | Ethynyl Group | High molar extinction coefficients, processability |

Versatility as a Synthetic Building Block for Complex Organic Synthesis

The true strength of this compound lies in its versatility as a building block for the synthesis of a wide array of complex organic molecules. The presence of three distinct reactive sites—the two amino groups and the terminal alkyne—allows for a variety of chemical transformations, making it a valuable starting material in medicinal chemistry, materials science, and supramolecular chemistry.

Synthesis of Benzimidazoles:

A cornerstone of the reactivity of 1,2-diaminobenzene derivatives is their condensation with aldehydes or carboxylic acids to form benzimidazoles. This reaction is a robust and widely used method for the synthesis of this important class of heterocyclic compounds. Benzimidazoles are key structural motifs in numerous pharmaceuticals, agrochemicals, and functional materials. The reaction of this compound with an appropriate aldehyde or carboxylic acid would yield a 5-ethynylbenzimidazole. The ethynyl group on the benzimidazole ring can then be further functionalized.

Cross-Coupling and Cycloaddition Reactions:

The terminal alkyne functionality of this compound opens up a vast landscape of synthetic possibilities through various metal-catalyzed cross-coupling reactions and cycloaddition reactions.

Sonogashira Coupling: This palladium-copper co-catalyzed reaction allows for the coupling of the terminal alkyne with aryl or vinyl halides. wikipedia.org This reaction is instrumental in the synthesis of conjugated systems, which are of great interest in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Starting from this compound, complex conjugated molecules with tailored electronic properties can be constructed.

Click Chemistry: The ethynyl group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". organic-chemistry.org This reaction is known for its high efficiency, selectivity, and mild reaction conditions. By reacting this compound with an azide-containing molecule, a stable triazole ring is formed, linking the two fragments. This methodology is widely used in drug discovery, bioconjugation, and materials science for the creation of complex molecular architectures.

Polymer Synthesis:

The bifunctional nature of this compound, with its diamine and ethynyl functionalities, makes it a potential monomer for the synthesis of novel polymers. For instance, it can be used in the synthesis of polybenzimidazoles (PBIs), a class of high-performance polymers known for their exceptional thermal and chemical stability. The ethynyl group can be utilized for post-polymerization modification or for creating cross-linked networks to enhance the mechanical properties of the resulting polymer. Furthermore, the ethynyl groups can be polymerized to form conjugated polymers with interesting optoelectronic properties.

Table 2: Key Reactions of this compound in Organic Synthesis

| Reaction Type | Reagent/Catalyst | Product Type | Potential Application |

| Benzimidazole Formation | Aldehydes, Carboxylic Acids | 5-Ethynylbenzimidazoles | Pharmaceuticals, Functional Materials |

| Sonogashira Coupling | Aryl/Vinyl Halides, Pd/Cu Catalyst | Aryl/Vinyl Alkynes | Organic Electronics, Conjugated Materials |

| Azide-Alkyne Cycloaddition | Organic Azides, Cu(I) Catalyst | 1,2,3-Triazoles | Drug Discovery, Bioconjugation |

| Polymerization | - | Polybenzimidazoles, Conjugated Polymers | High-Performance Materials, Organic Electronics |

Future Directions and Emerging Research Avenues

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. nih.govmdpi.com Future research will likely focus on creating more sustainable and environmentally friendly routes to 4-Ethynylbenzene-1,2-diamine and its derivatives. This involves the use of greener solvents, such as water or bio-derived alternatives, to replace traditional volatile organic compounds. mdpi.comresearchgate.netsemanticscholar.org The development of catalytic systems that are non-toxic, reusable, and operate under milder reaction conditions is another key area of focus. iwu.edu Methodologies like microwave-assisted synthesis and flow chemistry are also being explored to reduce reaction times, energy consumption, and waste generation. mdpi.comrjptonline.org

| Green Chemistry Approach | Potential Application in this compound Synthesis | Anticipated Benefits |

| Use of Greener Solvents | Employing water or bio-based solvents in the synthesis process. mdpi.comresearchgate.netsemanticscholar.orgrsc.org | Reduced environmental impact and improved safety. |

| Development of Novel Catalysts | Utilizing non-toxic and recyclable catalysts. iwu.edu | Lower costs, reduced waste, and enhanced efficiency. |

| Energy-Efficient Methods | Application of microwave irradiation or flow chemistry techniques. mdpi.comrjptonline.org | Faster reaction times and lower energy consumption. |

Exploration of Unconventional Reactivity Pathways and Transformations

The presence of both an alkyne and a vicinal diamine in this compound opens up a rich landscape for exploring novel chemical transformations. rsc.org The diverse reactivity of alkynes in transition metal-catalyzed reactions, such as C-H activation, presents numerous opportunities for creating complex molecular architectures. rsc.org Future research is expected to delve into unconventional reactivity pathways, including multicomponent reactions and domino processes that can efficiently construct intricate molecular scaffolds in a single step. chemrxiv.org The development of metal-free catalytic systems for the transformation of this compound is another promising avenue, aligning with the goals of sustainable chemistry. rsc.org

Integration into Novel Functional Materials with Tailored Properties

The bifunctional nature of this compound makes it an excellent building block for the synthesis of advanced functional materials. mdpi.com The 1,2-diamine moiety is a key precursor for the formation of polybenzimidazoles (PBIs), a class of high-performance polymers known for their exceptional thermal and chemical stability. researchgate.net The ethynyl (B1212043) group can be utilized for cross-linking reactions, further enhancing the mechanical and thermal properties of the resulting polymers. researchgate.net This opens up possibilities for its use in demanding applications such as aerospace components, high-temperature adhesives, and membranes for fuel cells. mdpi.comresearchgate.net Furthermore, the conjugated π-system of the molecule suggests potential applications in organic electronics, including the development of new organic semiconductors and light-emitting materials. researchgate.netresearchgate.netmdpi.com

| Material Class | Potential Role of this compound | Desired Properties |

| High-Performance Polymers | Monomer for polybenzimidazoles with ethynyl-based cross-linking. researchgate.netresearchgate.net | Enhanced thermal stability and mechanical strength. |

| Organic Electronics | Building block for organic semiconductors and emitters. researchgate.netresearchgate.netmdpi.com | Tunable electronic and photophysical properties. |

| Porous Organic Polymers | Precursor for porous networks with high surface area. researchgate.net | Applications in gas storage and catalysis. |

High-Throughput Screening and Combinatorial Approaches for Derivative Discovery

To expedite the discovery of new derivatives of this compound with enhanced properties, high-throughput screening (HTS) and combinatorial chemistry methodologies are expected to play a crucial role. unchainedlabs.com HTS allows for the rapid screening of large libraries of compounds to identify "hits" with desired activities. nih.govbiorxiv.orgnih.gov Combinatorial chemistry enables the synthesis of large and diverse libraries of molecules by systematically combining different building blocks. nih.gov By applying these techniques, researchers can efficiently explore the chemical space around the this compound scaffold to identify derivatives with optimized properties for specific applications, such as improved therapeutic efficacy or enhanced material performance. researchgate.netnih.govacs.org The integration of automated synthesis platforms can further accelerate this discovery process. chemrxiv.org

Interdisciplinary Research at the Nexus of Organic Chemistry, Materials Science, and Computational Chemistry

The future exploration of this compound will greatly benefit from a highly interdisciplinary approach that combines the expertise of organic chemists, materials scientists, and computational chemists. Computational modeling can provide valuable insights into the electronic structure, reactivity, and potential properties of new derivatives, thereby guiding synthetic efforts. researchgate.net This synergy will be instrumental in the rational design of novel materials with tailored functionalities. nih.gov For example, computational screening can predict the electronic properties of polymers derived from this compound, while materials science will focus on their fabrication and characterization for applications in organic electronics. researchgate.netrsc.org This collaborative approach will be essential for translating fundamental chemical discoveries into tangible technological advancements.

Q & A

Q. What are the optimal synthetic routes for 4-Ethynylbenzene-1,2-diamine, and how can reaction conditions be tailored to improve yield and purity?

Synthesis of this compound typically involves functionalizing benzene-1,2-diamine with an ethynyl group via cross-coupling reactions. Key parameters include:

- Catalyst selection : Palladium/copper systems (e.g., Sonogashira coupling) are effective for ethynyl group introduction .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

- Temperature control : Moderate heating (60–80°C) balances reaction rate and side-product suppression .

Characterization via HPLC and NMR is critical for verifying purity and structural integrity .

Q. How can spectroscopic and chromatographic techniques resolve structural ambiguities in this compound derivatives?

- NMR spectroscopy : H and C NMR identify substituent positions and confirm ethynyl group integration via characteristic alkynyl proton signals (δ 2.5–3.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas and detects isotopic patterns for halogenated analogs .

- X-ray crystallography : Resolves stereochemical uncertainties in crystalline derivatives .

Q. What are the primary reactivity patterns of this compound under oxidative or reductive conditions?

- Oxidation : The ethynyl group can form ketones or carboxylic acids via ozonolysis or strong oxidants (e.g., KMnO) .

- Reduction : Hydrogenation (H, Pd/C) converts the ethynyl group to ethyl, altering electronic properties .

- Electrophilic substitution : The diamine moiety directs substitutions (e.g., nitration, halogenation) to para positions .

Advanced Research Questions

Q. How do steric and electronic effects of the ethynyl group influence coordination chemistry in metal-organic frameworks (MOFs)?

The ethynyl group’s linear geometry and electron-withdrawing nature enhance ligand rigidity and metal-binding selectivity. For example:

- Coordination modes : Bidentate binding via amine and ethynyl groups stabilizes transition metals (e.g., Cu, Pd) in catalytic complexes .

- MOF applications : Ethynyl-functionalized diamines improve porosity and gas adsorption in hybrid materials .

Comparative studies with methyl or halogen substituents highlight ethynyl’s unique electronic contributions .

Q. What mechanistic insights explain contradictory bioactivity data for this compound derivatives across cell-based assays?

Discrepancies often arise from:

- Solubility limitations : Hydrophobic ethynyl groups reduce aqueous solubility, skewing IC values. Use of DMSO carriers requires optimization to avoid cytotoxicity .

- Metabolic stability : Cytochrome P450-mediated oxidation of the ethynyl group generates reactive intermediates, complicating dose-response interpretations .

- Target selectivity : Molecular docking simulations (e.g., using Autodock Vina) differentiate binding affinities for kinases vs. GPCRs .

Q. How can computational methods guide the design of this compound-based inhibitors for enzyme targets?

- Density Functional Theory (DFT) : Predicts reactive sites for covalent inhibition (e.g., Michael addition with cysteine residues) .

- Molecular Dynamics (MD) : Simulates ligand-protein stability under physiological conditions .

- ADME profiling : Tools like SwissADME forecast pharmacokinetic properties, prioritizing derivatives with optimal logP and bioavailability .

Methodological Tables

Q. Table 1. Comparative Reactivity of Substituted Benzene-1,2-diamines

| Substituent | Reaction with HNO | Catalytic Coupling Efficiency | Biological Half-life (h) |

|---|---|---|---|

| Ethynyl | Nitration at C4 | High (Pd/Cu) | 2.5 ± 0.3 |

| Bromo | Nitration at C5 | Moderate (Pd) | 4.1 ± 0.5 |

| Trifluoromethyl | Sulfonation at C3 | Low (Ni) | 6.8 ± 0.7 |

| Data synthesized from |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products